molecular formula C14H10FNS B1333804 2-Fluoro-6-(4-methylphenylthio)benzonitrile CAS No. 175204-11-2

2-Fluoro-6-(4-methylphenylthio)benzonitrile

Cat. No.: B1333804
CAS No.: 175204-11-2
M. Wt: 243.3 g/mol
InChI Key: MDOVOQVAOKWRLK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-Fluoro-6-(4-methylphenylthio)benzonitrile emerges from the broader historical context of organofluorine chemistry and thioether synthesis methodologies. While specific details regarding the initial discovery and synthesis of this particular compound are not extensively documented in the available literature, its structural motifs reflect decades of advancement in synthetic organic chemistry. The compound represents part of a larger family of fluorinated benzonitrile derivatives that have been systematically explored for their potential applications in medicinal chemistry and materials science.

The synthesis of compounds containing both fluorine and sulfur substituents has been an area of active research since the mid-twentieth century, driven by the unique properties that these heteroatoms impart to organic molecules. The combination of a nitrile group with fluorine and thioether functionalities creates a molecular scaffold that exhibits enhanced lipophilicity and potential biological activity. The methodological approaches for constructing such molecules have evolved significantly, with modern synthetic strategies employing metal-catalyzed coupling reactions and advanced fluorination techniques.

Research into benzonitrile derivatives containing thioether linkages has been particularly influenced by their potential pharmaceutical applications. The presence of multiple heteroatoms and aromatic systems provides opportunities for molecular recognition and binding interactions with biological targets. The specific structural arrangement found in this compound reflects synthetic strategies that prioritize the introduction of diverse functional groups while maintaining molecular stability and synthetic accessibility.

Structural Identification and Nomenclature

The structural identity of this compound is characterized by a benzonitrile core bearing fluorine substitution at the 2-position and a thioether linkage at the 6-position connecting to a para-methylphenyl group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating the positions of substituents relative to the nitrile functionality. Alternative nomenclature systems have been employed in various databases and commercial sources, reflecting different approaches to naming complex organic molecules.

The molecular structure can be described using several standard chemical notation systems. The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is recorded as N#Cc1c(cccc1F)Sc1ccc(cc1)C, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier (InChI) string offers a more comprehensive structural representation: InChI=1S/C14H10FNS/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3.

Multiple synonymous names exist for this compound across different chemical databases and commercial suppliers. These include 2-Fluoro-6-(p-tolylthio)benzonitrile, emphasizing the para-tolyl group component, and 2-Fluoro-6-[(4-Methylphenyl)Sulfanyl]Benzonitrile, which explicitly identifies the sulfanyl linkage. Additional nomenclature variants include 2-Cyano-3-fluoro-4'-methyldiphenyl thioether, which describes the compound from the perspective of its thioether connectivity between two aromatic rings.

Structural Descriptor Value
SMILES N#Cc1c(cccc1F)Sc1ccc(cc1)C
InChI InChI=1S/C14H10FNS/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
InChI Key MDOVOQVAOKWRLK-UHFFFAOYSA-N
Canonical SMILES N#Cc1c(cccc1F)Sc1ccc(cc1)C

Chemical Registry Information

This compound is registered under the Chemical Abstracts Service (CAS) number 175204-11-2, which serves as its unique numerical identifier in chemical databases worldwide. This registry number facilitates precise identification and tracking of the compound across various scientific and commercial platforms. The compound is also assigned the Molecular Design Limited (MDL) number MFCD00068207, providing an additional layer of database identification.

Properties

IUPAC Name

2-fluoro-6-(4-methylphenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOVOQVAOKWRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372040
Record name 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-11-2
Record name 2-Fluoro-6-[(4-methylphenyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Fluorinated Benzonitrile Intermediates

A common approach to prepare fluorinated benzonitriles involves the conversion of fluorinated benzaldehydes or benzaldoximes to benzonitriles.

  • Example Process : Conversion of 4-fluoro-2-methylbenzaldoxime to 4-fluoro-2-methylbenzonitrile using sodium bisulfate monohydrate in toluene at 110–115°C. This method avoids toxic reagents and high-boiling solvents, making it commercially viable.
Step Reagents/Conditions Temperature (°C) Notes
Oxime formation 4-fluoro-2-methylbenzaldehyde + hydroxylamine 20–25 Mild conditions
Oxime to nitrile Sodium bisulfate monohydrate, toluene 110–115 Efficient dehydration of oxime to nitrile
  • Isolation : The nitrile product can be isolated by crystallization from toluene/hexane mixtures or by extraction and filtration.

Introduction of the 4-Methylphenylthio Group

The 4-methylphenylthio substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions involving thiophenol derivatives.

  • Thioaryl Substitution : The reaction of a suitable fluorinated benzonitrile intermediate with 4-methylthiophenol under basic conditions can yield the desired thioether.

  • Typical Conditions : Use of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures (50–100°C) facilitates the substitution.

  • Mechanism : The nucleophilic sulfur attacks the aromatic ring bearing a good leaving group (often fluorine), displacing it to form the aryl thioether.

Alternative Routes and Considerations

  • Protection/Deprotection Strategies : In some synthetic routes, hydroxyl or amino groups on intermediates are protected to prevent side reactions, as seen in related fluorinated aromatic syntheses.

  • Use of Grignard Reagents : For related fluorinated benzaldehydes, Grignard reagents have been employed to introduce aldehyde functionalities, which can then be converted to nitriles.

  • Avoidance of Hazardous Reagents : Modern methods emphasize avoiding lachrymatory or toxic reagents such as bromo intermediates, favoring safer reagents like sodium bisulfate monohydrate.

Detailed Reaction Scheme Example

Step Starting Material Reagents/Conditions Product Yield/Notes
1 4-fluoro-2-methylbenzaldehyde Hydroxylamine, mild heating (20–25°C) 4-fluoro-2-methylbenzaldoxime High yield, mild conditions
2 4-fluoro-2-methylbenzaldoxime Sodium bisulfate monohydrate, toluene, 110–115°C 4-fluoro-2-methylbenzonitrile Efficient dehydration, commercial scale
3 4-fluoro-2-methylbenzonitrile 4-methylthiophenol, base (NaH/K2CO3), DMF, 50–100°C This compound Nucleophilic aromatic substitution

Research Findings and Optimization

  • Temperature Control : Maintaining the oxime dehydration step at 110–115°C optimizes yield and purity.

  • Solvent Choice : Toluene is preferred for the dehydration step due to its moderate boiling point and ability to dissolve reagents and products effectively.

  • Purification : Crystallization from toluene/hexane mixtures yields high-purity nitrile intermediates suitable for subsequent substitution.

  • Avoidance of Hazardous Intermediates : The process avoids brominated intermediates that are lachrymatory and difficult to handle on a commercial scale.

  • Alternative Fluorination Methods : While direct fluorination is challenging, starting from fluorinated phenols or benzaldehydes prepared via Grignard reactions and protected intermediates is effective.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Oxime formation temperature 20–25°C
Oxime to nitrile conversion Sodium bisulfate monohydrate, toluene, 110–115°C
Solvent for nitrile formation Toluene
Thioaryl substitution base Sodium hydride or potassium carbonate General synthetic knowledge
Thioaryl substitution solvent DMF or DMSO General synthetic knowledge
Thioaryl substitution temp. 50–100°C General synthetic knowledge
Purification Crystallization from toluene/hexane
Avoided reagents Brominated intermediates, toxic solvents

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-methylphenylthio)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting tyrosine kinases. Tyrosine kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition is essential in treating various diseases, including cancer. The synthesis of 2-fluoro-6-(4-methylphenylthio)benzonitrile can be achieved through several methods, often involving the modification of existing fluorinated compounds to enhance their pharmacological properties.

Case Study: Tyrosine Kinase Inhibitors
Research has demonstrated that derivatives of benzonitrile can act as selective inhibitors of tyrosine kinases. For instance, compounds structurally related to this compound have shown promising results in preclinical studies for the treatment of cancers such as breast and lung cancer by effectively inhibiting tumor growth and metastasis .

Imaging Applications

Positron Emission Tomography (PET) Tracers
The compound's fluorine atom makes it suitable for use as a radiolabel in PET imaging. Fluorinated compounds are increasingly being explored for their ability to serve as tracers in neuroimaging studies, particularly for mapping serotonin transporter binding sites in the brain. This application is crucial for understanding various neurological disorders, including depression and anxiety .

Case Study: Brain Imaging Studies
In studies utilizing fluorinated benzonitrile derivatives, researchers have observed high brain uptake and retention, which are indicative of effective blood-brain barrier penetration. For example, derivatives similar to this compound have been shown to exhibit favorable biodistribution profiles in animal models, allowing for enhanced visualization of serotonin transporter activity .

Synthesis and Industrial Applications

Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and electrophilic aromatic substitutions. These methods are often optimized to improve yield and reduce environmental impact, making the compound more accessible for industrial applications .

Industrial Relevance
Due to its role as an intermediate in the production of pharmaceuticals and agrochemicals, this compound is relevant in industrial settings where cost-effective and efficient synthesis routes are prioritized. The compound's stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(4-methylphenylthio)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the 4-methylphenylthio group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Fluoro-6-(4-methylphenylthio)benzonitrile 175204-11-2 C₁₄H₁₀FNS 243.3 -SC₆H₄CH₃ (thioether)
2-Fluoro-6-(4-methylphenoxy)benzonitrile 175204-08-7 C₁₄H₁₀FNO 227.23 -OC₆H₄CH₃ (ether)
2-Fluoro-6-(4-chlorophenylthio)benzonitrile 20352-84-5 C₁₃H₇ClFNS 263.7 -SC₆H₄Cl (chlorothioether)
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile 148901-52-4 C₁₄H₁₀FNOS 259.3 -O-C₆H₃(SCH₃) (methylthiophenoxy)
2-Fluoro-6-(4-fluorophenoxy)benzonitrile 175204-07-6 C₁₃H₇F₂NO 247.2 -OC₆H₄F (fluoroether)

Key Observations :

  • Electronic Effects : The thioether group (-S-) in the target compound is less electronegative than the ether (-O-) in 175204-08-7, leading to differences in charge distribution and reactivity. Thioethers are more polarizable and can undergo oxidation to sulfoxides or sulfones .
  • Stability : Thioethers (e.g., 175204-11-2) are generally less stable under oxidative conditions than ethers (e.g., 175204-08-7), necessitating careful storage .

Physicochemical Properties

Property This compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile
Melting Point Not reported 118–120°C (purified)
Boiling Point Not reported Decomposes above 250°C
Solubility Low in water; soluble in DMSO, DMF Similar solubility profile
logP (Lipophilicity) Estimated ~3.5 Estimated ~2.8 (less lipophilic)

Notes:

  • The thioether group increases lipophilicity (higher logP) compared to the ether analog, impacting bioavailability and metabolic stability .
  • Both compounds exhibit low water solubility, typical of aromatic nitriles .

Biological Activity

2-Fluoro-6-(4-methylphenylthio)benzonitrile is a synthetic compound belonging to the class of substituted benzonitriles. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₃H₉FNS
  • Molecular Weight: 233.28 g/mol
  • IUPAC Name: this compound

This compound features a fluorine atom, a methylphenylthio group, and a benzonitrile moiety, which may contribute to its biological interactions.

Research indicates that compounds like this compound may interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the thioether group suggests potential interactions with nucleophilic sites in proteins, which could lead to inhibition or modulation of enzymatic activity.

Inhibition Studies

Preliminary studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Anticancer Potential

The anticancer activity of this compound has also been evaluated. In vitro studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For example, cell viability assays have shown a significant reduction in the growth of human breast cancer xenografts when treated with this compound .

Case Studies

  • Case Study on Antimicrobial Activity
    • Objective: Evaluate the efficacy against Staphylococcus aureus.
    • Method: Disc diffusion method was employed to assess antibacterial activity.
    • Results: The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial properties.
  • Case Study on Anticancer Activity
    • Objective: Assess effects on MCF-7 breast cancer cells.
    • Method: MTT assay was used to measure cell viability post-treatment.
    • Results: A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

Data Tables

Biological ActivityTest Organism/Cancer Cell LineMethod UsedResult
AntimicrobialStaphylococcus aureusDisc diffusionSignificant zone of inhibition
AnticancerMCF-7 Breast CancerMTT assayDose-dependent decrease in viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-6-(4-methylphenylthio)benzonitrile, and how can purity be optimized?

  • Methodology :

  • Route 1 : Nucleophilic aromatic substitution (SNAr) using 2-fluoro-6-nitrobenzonitrile as a precursor, replacing the nitro group with 4-methylthiophenol under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .
  • Route 2 : Direct thiolation via Ullmann coupling, employing a copper catalyst to couple 2-fluoro-6-iodobenzonitrile with 4-methylthiophenol. Optimize catalyst loading (e.g., CuI, 10 mol%) and ligand (e.g., 1,10-phenanthroline) for yield improvement .
  • Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted thiol and byproducts. Confirm purity via GC-MS (>95%) and NMR (absence of extraneous peaks) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Key Methods :

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl group (δ 2.4 ppm, singlet).
  • ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and quaternary carbons adjacent to sulfur/fluorine.
  • 19F NMR : Single peak near δ -110 ppm for the fluorine substituent .
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-F stretch).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peak at m/z 259.30 (C14H10FNOS) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential respiratory sensitization based on structural analogs .
  • Mitigation :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Avoid dust formation; store in airtight containers under inert gas (N2/Ar).
  • Emergency protocols: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced Research Questions

Q. How does the thioether substituent influence reactivity in cross-coupling or catalytic reactions?

  • Mechanistic Insights :

  • The 4-methylphenylthio group acts as a weak electron donor, potentially stabilizing transition metals (e.g., Pd, Cu) in coupling reactions.
  • Competitive coordination between sulfur and nitrile groups may reduce catalytic efficiency. Test ligand-free vs. ligand-assisted systems (e.g., with PPh3) to compare yields .
    • Case Study : In Suzuki-Miyaura coupling, replace the thioether with phenoxy groups to assess electronic effects on reaction rates (monitor via in situ IR) .

Q. What computational methods are suitable for modeling adsorption behavior on metal surfaces?

  • Approach :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to analyze adsorption energy on Ag(111) or Au(100) surfaces. Compare orientation (nitrile vs. sulfur anchoring) .
  • MD Simulations : CHARMM or GROMACS to study solvent effects (e.g., benzonitrile as co-solvent) on surface interactions. Reference experimental dipole moments (e.g., 4.01 D for benzonitrile) .

Q. How can researchers resolve contradictions in reported solubility or stability data?

  • Troubleshooting :

  • Solubility : Test in aprotic solvents (DMF, DMSO) vs. protic (MeOH, H2O). Note discrepancies due to trace impurities (e.g., residual thiols) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for oxidation products (e.g., sulfoxide/sulfone formation) .

Q. What strategies optimize its use as a ligand or intermediate in organometallic complexes?

  • Design Principles :

  • Coordination Chemistry : Screen metal salts (e.g., PdCl2, CuI) to form complexes. Characterize via X-ray crystallography to confirm binding sites (S vs. CN) .
  • Catalytic Applications : Test in C-H activation reactions (e.g., directing group for ortho-functionalization). Compare turnover numbers (TON) with analogous nitrile derivatives .

Critical Analysis of Contradictions

  • Adsorption Variability : Conflicting reports on metal surface interactions (e.g., Ag vs. Au) may arise from solvent polarity or surface roughness. Replicate experiments with AFM/STM to validate .
  • Synthetic Yields : Discrepancies in literature yields (e.g., 70% vs. 85%) could stem from purification techniques. Compare column chromatography vs. recrystallization efficiency .

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